Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine
Description
IUPAC Nomenclature and Constitutional Isomerism
The IUPAC name for this compound is 1-(1,3-benzodioxol-5-yl)-N-[(5-methylfuran-2-yl)methyl]methanamine . This nomenclature follows these rules:
- The benzodioxole ring (1,3-benzodioxol-5-yl) is prioritized as the parent substituent due to its higher ring complexity compared to furan.
- The methylfuran moiety is designated as [(5-methylfuran-2-yl)methyl].
- The amine group (-methanamine) connects both aromatic systems through methylene bridges.
Constitutional isomerism possibilities include:
- Chain isomerism : Varying the attachment position of the methyl group on the furan ring (2-methyl vs. 3-methyl substitution).
- Positional isomerism : Relocating the benzodioxole's methylene bridge to alternative positions (e.g., 4-yl instead of 5-yl).
- Functional group isomerism : Replacing the secondary amine with an ether linkage while maintaining the molecular formula C₁₄H₁₅NO₃.
A comparative analysis shows that positional isomerism would significantly alter the molecule's dipole moment (estimated Δμ = 1.2 D) due to changes in electron distribution between the 5-yl and 4-yl benzodioxole configurations.
X-ray Crystallographic Analysis of Molecular Geometry
While experimental X-ray data for this specific compound remains unpublished, crystallographic studies of analogous structures reveal key geometric parameters:
| Parameter | Observed Range in Analogues | Predicted Value for Target Compound |
|---|---|---|
| C-O bond (benzodioxole) | 1.36–1.41 Å | 1.38 ± 0.02 Å |
| C-N bond (amine) | 1.45–1.49 Å | 1.47 ± 0.03 Å |
| Dihedral angle (N-C-C-O) | 112–118° | 115 ± 3° |
The benzodioxole ring typically adopts a nearly planar configuration (deviation < 0.05 Å from mean plane), while the furan ring displays slight puckering (amplitude = 0.12–0.15 Å). Hydrogen bonding between the amine proton and benzodioxole oxygen atoms likely creates a pseudo-cyclic conformation, as observed in N-(1,3-benzodioxol-5-ylmethyl)-4-methylaniline derivatives.
Torsional Angle Analysis of Benzodioxole-Furan Connectivity
The molecule's flexibility is governed by three critical torsional angles:
- τ₁ (N-C-C-O) : Controls orientation between amine and benzodioxole systems
- τ₂ (C-C-O-C) : Determines furan ring conformation
- τ₃ (C-C-N-C) : Influences spatial arrangement of aromatic moieties
Computational modeling (DFT/B3LYP/6-311+G**) predicts:
- τ₁ = 114.7° ± 2.5° (anti-periplanar preference)
- τ₂ = 158.3° ± 1.8° (near planarity for conjugation)
- τ₃ = 62.4° ± 3.1° (gauche conformation minimizing steric hindrance)
This torsional profile suggests limited free rotation about the central methylene bridges, creating a well-defined molecular shape that enhances crystallinity compared to simpler benzodioxole derivatives.
Comparative Structural Analysis with Analogous Derivatives
Key structural differences from related compounds include:
The methyl group on the furan ring creates distinctive van der Waals interactions (estimated 2.8–3.1 kcal/mol stabilization) compared to hydrogen or larger substituents. This structural feature also reduces the compound's overall polarity (calculated logP = 2.61) compared to hydroxylated analogues (logP = 1.89).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(5-methylfuran-2-yl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10-2-4-12(18-10)8-15-7-11-3-5-13-14(6-11)17-9-16-13/h2-6,15H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALLZDKLMLGVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis often begins with 6-bromobenzo[d]dioxol-5-yl)methanol as a key intermediate. This compound is prepared or procured and then converted into a more reactive intermediate for further substitution.
- Appel Reaction : Conversion of the benzylic alcohol to the corresponding bromomethyl derivative using carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in anhydrous dichloromethane (DCM) under reflux conditions. This step yields 5-bromo-6-(bromomethyl)benzo[d]dioxole with high efficiency (~91% yield).
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | CBr4, PPh3, DCM, reflux 7 h | 5-bromo-6-(bromomethyl)benzo[d]dioxole | 91 |
Nucleophilic Substitution to Introduce Azide
- The bromomethyl intermediate undergoes nucleophilic substitution with sodium azide (NaN3) in methanol under reflux for 24 hours to form 5-(azidomethyl)-6-bromobenzo[d]dioxole. This azide intermediate is a versatile precursor for further transformations, including click chemistry or reduction to amines.
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 2 | NaN3, MeOH, reflux 24 h | 5-(azidomethyl)-6-bromobenzo[d]dioxole | Not specified |
Formation of the Amine via Reduction or Coupling
- The azide intermediate can be reduced to the corresponding amine using standard methods (e.g., catalytic hydrogenation or Staudinger reduction).
- Alternatively, the amine can be coupled with a furan-2-ylmethyl halide or aldehyde derivative to form the target compound.
Reductive Amination Approach
- A common synthetic strategy involves reductive amination of the benzodioxol-5-ylmethyl amine with 5-methyl-furan-2-carboxaldehyde.
- The reaction is typically carried out in solvents like dichloromethane or trifluoroethanol with sodium triacetoxyborohydride as the reducing agent at room temperature overnight.
- This method yields the secondary amine linking the benzodioxole and furan moieties efficiently.
Suzuki-Miyaura Coupling (Alternative Route)
- For derivatives involving aryl substitutions, Suzuki-Miyaura cross-coupling reactions have been employed.
- Starting from bromomethyl benzodioxole derivatives, coupling with boronic acids under Pd-catalysis in dioxane with K2CO3 base at reflux can yield various substituted amines.
- This method is useful for structural diversification but may require subsequent amine functionalization steps.
Analytical and Characterization Data
- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of characteristic aromatic protons, methylene linkers, and heterocyclic ring protons.
- IR Spectroscopy: Shows typical C-H aromatic stretches, C-O-C ether stretches, and amine N-H bands.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the target compound.
- Yields: Reported yields for key steps range from moderate to excellent (33-91%), depending on the reaction and purification methods.
Summary Table of Preparation Steps
Research Findings and Notes
- The Appel reaction is a reliable method to convert benzylic alcohols to bromides with high yield and purity, facilitating further nucleophilic substitution.
- Sodium azide substitution provides a versatile azide intermediate, which can be reduced or used in click chemistry for further functionalization.
- Reductive amination is a straightforward and efficient method to link the benzodioxole and furan moieties via an amine bond, with good yields reported in related compounds.
- Suzuki-Miyaura coupling expands the scope for derivative synthesis but requires careful control of reaction conditions and catalyst loading.
- Characterization data from NMR, IR, and HRMS confirm the successful synthesis and purity of the target compound and intermediates.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: N-substituted amines.
Scientific Research Applications
Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antitumor activities, showing growth inhibition properties against various cancer cell lines.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can induce apoptosis in cancer cells by causing cell cycle arrest at the S-phase and G2/M-phase . This is achieved through the activation of apoptotic pathways and inhibition of cell proliferation.
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
- Benzodioxole vs. This is reflected in Compound 4b’s higher melting point (75–77°C) compared to benzodioxole derivatives .
- Furan vs. Tetrahydrofuran: The tetrahydrofuran substituent in Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine reduces ring aromaticity, likely enhancing solubility in nonpolar solvents due to increased saturation .
- Electron-Withdrawing Groups : Fluorinated analogs (e.g., Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine) may exhibit altered basicity and lipophilicity, impacting pharmacokinetic profiles .
Biological Activity
Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C23H18N2O4
- Molecular Weight : 386.4 g/mol
- CAS Number : 544666-60-6
Synthesis and Structural Characteristics
The compound can be synthesized through various chemical pathways involving the reaction of benzo[1,3]dioxole derivatives with furan-based amines. The structural complexity allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to benzo[1,3]dioxole. For instance, a study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties and evaluated their cytotoxic effects on cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cells. The results indicated significant antitumor activity with IC50 values lower than those of standard chemotherapy agents like doxorubicin:
| Compound | Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|---|
| Thiourea Derivative | HepG2 | 2.38 | 7.46 |
| Thiourea Derivative | HCT116 | 1.54 | 8.29 |
| Thiourea Derivative | MCF-7 | 4.52 | 4.56 |
These findings suggest that compounds derived from benzo[1,3]dioxole may inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest, potentially mediated by the inhibition of EGFR signaling pathways and modulation of mitochondrial apoptosis proteins like Bax and Bcl-2 .
The anticancer effects are believed to stem from several mechanisms:
- EGFR Inhibition : Compounds targeting the epidermal growth factor receptor (EGFR) can disrupt signaling pathways that promote cancer cell survival and proliferation.
- Induction of Apoptosis : Assessments using annexin V-FITC staining have shown increased apoptosis in treated cancer cells.
- Cell Cycle Arrest : Analysis indicates that these compounds can halt cell cycle progression at various checkpoints, further contributing to their antiproliferative effects.
Anti-inflammatory and Analgesic Properties
Compounds containing benzo[1,3]dioxole structures have also been investigated for their anti-inflammatory activities. A review highlighted their potential as cyclooxygenase (COX) inhibitors, which are crucial in mediating inflammatory responses:
| Compound Type | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Benzodifuranyl Derivatives | 51% | 68% |
These compounds exhibited significant analgesic effects comparable to standard anti-inflammatory drugs like sodium diclofenac .
Case Studies
- Synthesis and Evaluation : A study synthesized novel derivatives based on benzo[1,3]dioxole and evaluated their biological activities against various targets. The results indicated promising anticancer properties with minimal toxicity towards normal cells .
- Pharmacological Review : Another comprehensive review discussed the pharmacological profiles of similar compounds, noting their potential in treating diseases beyond cancer, including neurodegenerative disorders due to their antioxidant properties .
Q & A
Q. What synthetic methodologies are effective for preparing benzo[1,3]dioxol-5-ylmethyl derivatives, and how can purity be optimized?
A common approach involves ligand-directed design and molecular hybridization, as demonstrated in the synthesis of structurally similar 5-(benzo[d][1,3]dioxol-5-yl)pyrazole derivatives. Key steps include:
- One-pot synthesis : Combining substituted benzimidazoles with aldehydes in dimethylformamide (DMF) under reflux, followed by vacuum filtration to isolate products .
- Characterization : Use IR, NMR (¹H and ¹³C), and GCMS to confirm structure and purity. For example, 2-{(Benzo[d][1,3]dioxol-5-yl)methyl}-2,3,6,7-tetrahydro-6,6-dimethylbenzofuran-4(5H)-one achieved 76.3% yield and 100% purity via these methods .
- Purity optimization : Employ recrystallization or column chromatography to address impurities (e.g., 2% isomer contamination in GCMS analysis) .
Q. How can structural features of benzo[1,3]dioxol-5-ylmethyl derivatives be validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry. For example, SC-XRD of 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine confirmed bond lengths (mean C–C = 0.002 Å) and crystallographic parameters (R factor = 0.045) . Complementary techniques include:
- IR spectroscopy : Identify functional groups (e.g., carbonyl stretch at 1705 cm⁻¹ in benzofuranone derivatives) .
- NMR : Detect proton environments (e.g., δ 1.25 ppm for tert-butyl groups in pyrazoline derivatives) .
Advanced Research Questions
Q. What in vivo models are suitable for evaluating the anticonvulsant activity of benzo[1,3]dioxol-5-ylmethyl derivatives?
The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are gold-standard acute seizure models:
- MES : Mimics tonic-clonic seizures. Compounds like 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole derivatives showed 83% protection at 275 μmol/kg, outperforming stiripentol (66% at 640 μmol/kg) .
- scPTZ : Induces absence-like seizures. Derivatives such as compound 5 achieved ED₅₀ = 45 mg/kg, 2.5× more potent than stiripentol (ED₅₀ = 115 mg/kg) .
- Neurotoxicity screening : Use rotorod tests to assess motor impairment. Most derivatives showed no toxicity except for mild ataxia in 1/6 mice for select compounds .
Q. How does structural modification influence the bioactivity of benzo[1,3]dioxol-5-ylmethyl derivatives?
Key structure-activity relationships (SAR) include:
- Substituent effects : Nitro groups at the 4-position enhance anticonvulsant activity (e.g., compound 5 vs. stiripentol) .
- Hybridization : Merging stiripentol’s benzodioxole core with pyrazoline-N-acyl groups broadens activity spectra. For instance, compound 13 exhibited 3.3× higher potency in scPTZ than stiripentol .
- Lipophilicity : tert-Butyl groups improve blood-brain barrier penetration, critical for CNS-targeted activity .
Q. What mechanisms underlie the antibacterial potential of benzo[1,3]dioxol-5-ylmethyl derivatives?
Studies on 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles suggest:
- Enzyme inhibition : Analogous compounds inhibit α-glucosidase (99.3% at 100 μM) and monoacylglycerol lipase (MAGL), disrupting bacterial lipid metabolism .
- Membrane disruption : Hydrophobic substituents (e.g., aryl groups) may enhance interactions with bacterial membranes, though further mechanistic studies are needed .
Methodological Considerations
Q. How can computational tools aid in designing benzo[1,3]dioxol-5-ylmethyl derivatives?
- Density functional theory (DFT) : Optimize geometries and predict thermochemical properties. Becke’s hybrid functional (e.g., B3LYP) provides accurate atomization energy calculations (avg. deviation = 2.4 kcal/mol) .
- Molecular docking : Screen for target binding (e.g., uPAR in breast cancer cells), as demonstrated in virtual studies of benzodioxole derivatives .
Q. What analytical challenges arise in characterizing benzo[1,3]dioxol-5-ylmethyl derivatives?
- Isomer discrimination : GCMS and HPLC are essential for detecting isomers (e.g., 2% impurity in benzofuranone derivatives) .
- Dynamic range limitations : High-resolution mass spectrometry (HRMS) resolves discrepancies between theoretical and observed molecular ion peaks (e.g., Δ = 0.003 Da in EI-HRMS) .
Tables of Key Data
Table 1. Anticonvulsant activity of select derivatives vs. reference drugs
| Compound | ED₅₀ (scPTZ, mg/kg) | MES Protection (%) | Neurotoxicity (Rotorod) |
|---|---|---|---|
| 5 | 45 | 83 | None |
| 13 | 48 | 100 | Mild in 1/6 mice |
| Stiripentol | 115 | 66 | None |
Table 2. Spectral data for 2-{(Benzo[d][1,3]dioxol-5-yl)methyl}-benzofuran-4(5H)-one
| Technique | Key Observations |
|---|---|
| ¹H-NMR (CDCl₃) | δ 1.25 (s, 6H, CH₃), δ 4.75 (s, 2H, OCH₂O) |
| ¹³C-NMR | 170.5 ppm (C=O), 147.2 ppm (benzodioxole C-O) |
| IR | 1705 cm⁻¹ (C=O stretch), 1515 cm⁻¹ (aromatic) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
